molecular formula C9H15NO2 B8703679 4-(Piperidin-1-yl)but-2-enoic acid CAS No. 4705-43-5

4-(Piperidin-1-yl)but-2-enoic acid

Cat. No.: B8703679
CAS No.: 4705-43-5
M. Wt: 169.22 g/mol
InChI Key: NFZOHOJPYXFOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-1-yl)but-2-enoic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)but-2-enoic acid typically involves the reaction of piperidine with but-2-enoic acid under specific conditions. One common method is the 1,4-addition of piperidine to a conjugated enone, which results in the formation of the desired product . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)but-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

4705-43-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-piperidin-1-ylbut-2-enoic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12)

InChI Key

NFZOHOJPYXFOQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O

Origin of Product

United States

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